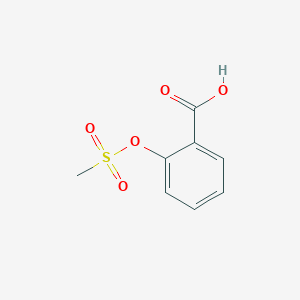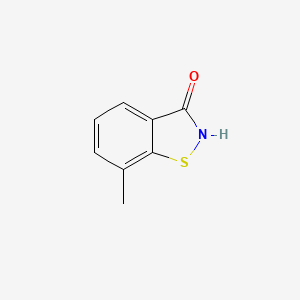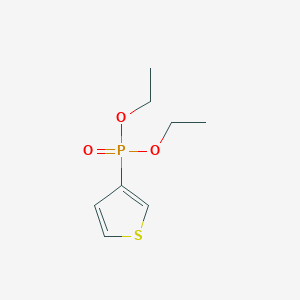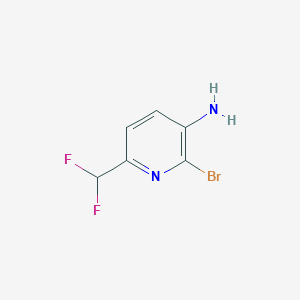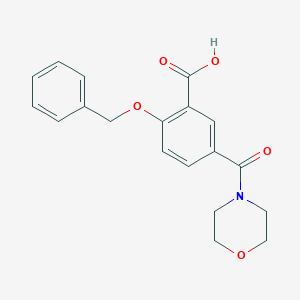
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is a complex organic compound with a unique structure that includes a morpholine ring, a benzoic acid moiety, and a phenylmethyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-hydroxy-2-benzoic acid with benzyl bromide in the presence of a base to form the benzyl ether. This intermediate is then reacted with morpholine and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl ether group can yield benzaldehyde or benzoic acid derivatives.
科学研究应用
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzoic acid moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine ring and carbonyl group but has a boronic acid moiety instead of the benzoic acid and phenylmethyl ether groups.
Phenylboronic acid derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity
属性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H19NO5/c21-18(20-8-10-24-11-9-20)15-6-7-17(16(12-15)19(22)23)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
InChI 键 |
GEPOPKKKJQPCCE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
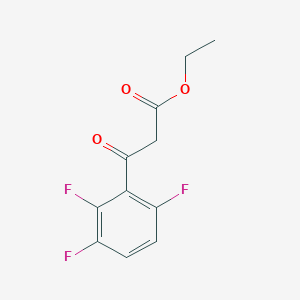
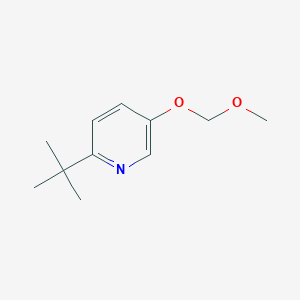
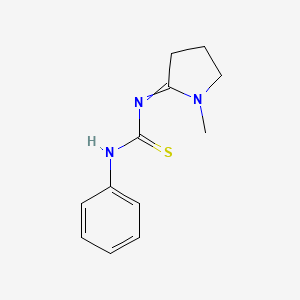
![N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide](/img/structure/B8611819.png)
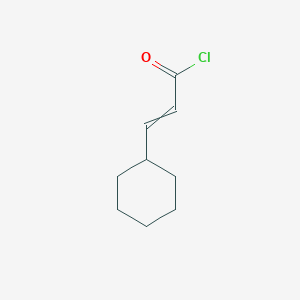

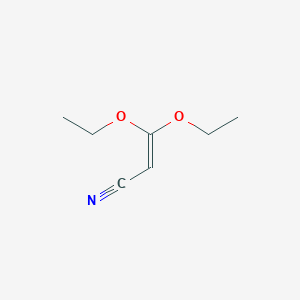
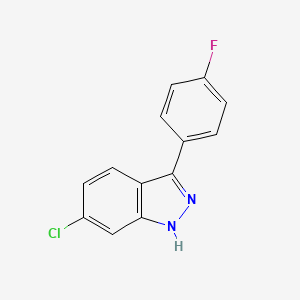
![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)
